molecular formula C18H23NO4 B5710287 ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate

ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate

Cat. No.: B5710287
M. Wt: 317.4 g/mol
InChI Key: NWTDEGSTCQKIPL-CMDGGOBGSA-N
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Description

Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an acrylate moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate typically involves the reaction of 4-piperidinecarboxylic acid with ethyl acrylate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an organic solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a catalyst such as piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylate moiety can be reduced to form a saturated ester.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the acrylate moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 4-piperidinecarboxylate: Lacks the acrylate and methoxyphenyl groups, resulting in different chemical properties and biological activities.

    1-[3-(2-Hydroxyphenyl)acryloyl]-4-piperidinecarboxylate: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-3-23-18(21)15-10-12-19(13-11-15)17(20)9-8-14-6-4-5-7-16(14)22-2/h4-9,15H,3,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTDEGSTCQKIPL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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